Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone
Overview
Description
Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a cyclododecane ring with three oxygen atoms, and a methanone group. Due to its unique structure, it has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, often requiring catalysts to facilitate the formation of the cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the product. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone may be used to study molecular interactions and pathways. Its potential as a ligand for various receptors can be explored.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone: is structurally similar to other cyclic compounds containing pyrrolidine and cyclododecane rings.
Cyclododecanone: and Pyrrolidine are examples of compounds with similar structural elements.
Uniqueness: What sets this compound apart is its specific arrangement of oxygen atoms within the cyclododecane ring, which can influence its reactivity and interactions with biological targets.
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Biological Activity
Pyrrolidin-2-yl-(1,4,7-trioxa-10-aza-cyclododec-10-yl)-methanone is a complex organic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a cyclododecane moiety integrated with three ether linkages and one nitrogen atom. This structural configuration contributes to its potential biological activities and applications in medicinal chemistry.
Molecular Structure
The molecular formula of this compound is C₁₃H₁₉N₃O₃. The compound's design allows for interesting conformational dynamics due to the presence of both cyclic and acyclic components. This feature may influence its interactions with various biological targets.
Synthetic Routes
The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to achieve desired yields and purities. Common methods include:
- Cyclization Reactions : Formation of the cyclododecane structure.
- Functional Group Modifications : Tailoring the pyrrolidine unit to enhance biological activity.
Biological Activity
Research indicates that modifications to the pyrrolidine structure can lead to enhanced selectivity and potency against specific biological targets. The compound has shown potential in various biological assays, including:
- Antimicrobial Activity : Studies suggest that compounds with similar structural features exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : Similar macrocyclic compounds have been explored for their ability to inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation .
Table 1: Comparison of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Pyrrolidine | Five-membered ring with nitrogen | Versatile scaffold in drug design |
1-Azabicyclo[2.2.2]octane | Saturated bicyclic amine | Unique rigidity affecting binding properties |
2-Pyrrolidinone | Pyrrolidine derivative with carbonyl group | Enhanced reactivity due to carbonyl functionality |
Cyclododecanone | Cyclododecane derivative | Potential applications in material science |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Macrocyclic Diterpenes : Research on macrocyclic diterpenes from Euphorbia species demonstrated their ability to reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) overexpression . This mechanism may be relevant for understanding how similar structures could enhance drug efficacy.
- HIV Protease Inhibitors : A class of HIV protease inhibitors containing flexible macrocyclic tethers exhibited favorable enzyme inhibitory activity, suggesting that structural modifications akin to those seen in this compound could lead to potent antiviral agents .
Properties
IUPAC Name |
pyrrolidin-2-yl(1,4,7-trioxa-10-azacyclododec-10-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c16-13(12-2-1-3-14-12)15-4-6-17-8-10-19-11-9-18-7-5-15/h12,14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPLGYMYBOLTPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCOCCOCCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389154 | |
Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436811-22-2 | |
Record name | 2-Pyrrolidinyl-1,4,7-trioxa-10-azacyclododec-10-ylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436811-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Pyrrolidin-2-yl)(1,4,7-trioxa-10-azacyclododecan-10-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90389154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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